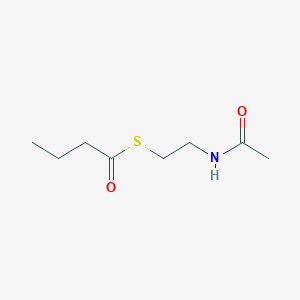
S-(2-Acetamidoethyl) butanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Acetamidoethyl) butanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Acetamidoethyl) butanethioate typically involves the reaction of N-acetylcysteamine with butyric anhydride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is extracted using ether .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques to ensure the quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(2-Acetamidoethyl) butanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thioesters.
Aplicaciones Científicas De Investigación
Chemistry: S-(2-Acetamidoethyl) butanethioate is used as a building block in organic synthesis. It can be used to introduce thioester functionality into larger molecules, which can then undergo further chemical transformations.
Biology: In biological research, thioesters like this compound are used in the study of enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials that require thioester functionality.
Mecanismo De Acción
The mechanism of action of S-(2-Acetamidoethyl) butanethioate involves its interaction with enzymes that recognize thioester substrates. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity. The molecular targets include thioesterases and other enzymes involved in fatty acid metabolism .
Comparación Con Compuestos Similares
- S-(2-Acetamidoethyl) ethanethioate
- S-(2-Acetamidoethyl) hexanethioate
- S-(2-Acetamidoethyl) (2E)-2-butenethioate
Comparison: S-(2-Acetamidoethyl) butanethioate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction with enzymes, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
68231-66-3 |
|---|---|
Fórmula molecular |
C8H15NO2S |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
S-(2-acetamidoethyl) butanethioate |
InChI |
InChI=1S/C8H15NO2S/c1-3-4-8(11)12-6-5-9-7(2)10/h3-6H2,1-2H3,(H,9,10) |
Clave InChI |
YHZLJUUTBUHPND-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)SCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
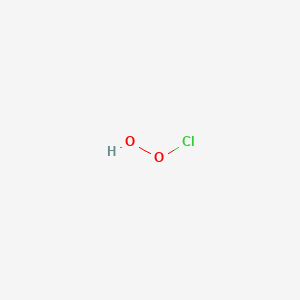
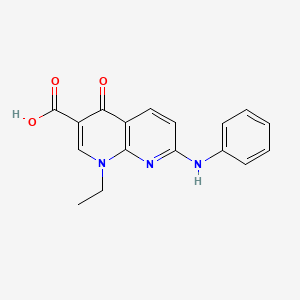
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)
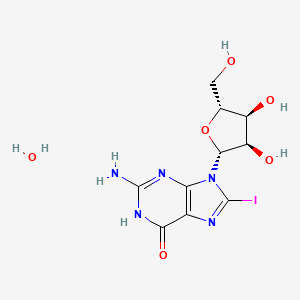

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
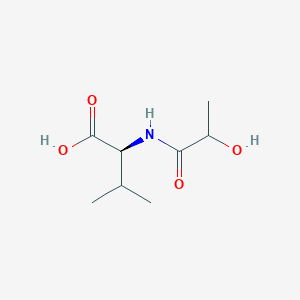
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)

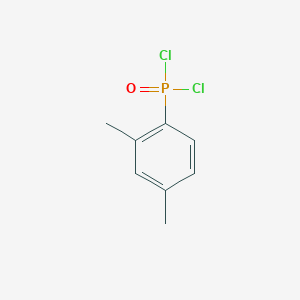

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
